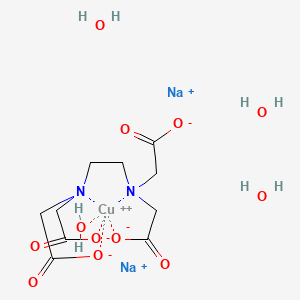
Cu(cento)-EDTA (disodium tetrahydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cu(cento)-EDTA (disodium tetrahydrate) is a coordination compound where copper is complexed with ethylenediaminetetraacetic acid (EDTA) and disodium tetrahydrate. This compound is known for its chelating properties, which makes it useful in various chemical and industrial applications. The presence of copper in the complex enhances its reactivity and utility in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cu(cento)-EDTA (disodium tetrahydrate) typically involves the reaction of copper(II) salts with EDTA in the presence of disodium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the complex. The general reaction can be represented as:
[ \text{Cu}^{2+} + \text{EDTA}^{4-} + 2\text{Na}^+ + 4\text{H}_2\text{O} \rightarrow \text{Cu(cento)-EDTA (disodium tetrahydrate)} ]
Industrial Production Methods
In industrial settings, the production of Cu(cento)-EDTA (disodium tetrahydrate) involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature and pH to maximize yield. After the reaction is complete, the product is purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
Cu(cento)-EDTA (disodium tetrahydrate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands in the coordination sphere of copper can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Agents: Ammonia, various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Cu(cento)-EDTA (disodium tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metal ion imbalances.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of agricultural products.
作用機序
The mechanism of action of Cu(cento)-EDTA (disodium tetrahydrate) involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. The copper center can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
Cu(II)-EDTA: A similar copper-EDTA complex without the disodium tetrahydrate component.
Fe(III)-EDTA: An iron-EDTA complex with similar chelating properties.
Zn(II)-EDTA: A zinc-EDTA complex used in similar applications.
Uniqueness
Cu(cento)-EDTA (disodium tetrahydrate) is unique due to the presence of the disodium tetrahydrate component, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications where high solubility and stability are required.
特性
分子式 |
C10H20CuN2Na2O12 |
|---|---|
分子量 |
469.80 g/mol |
IUPAC名 |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 |
InChIキー |
CHPMNDHAIUIBSK-UHFFFAOYSA-J |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


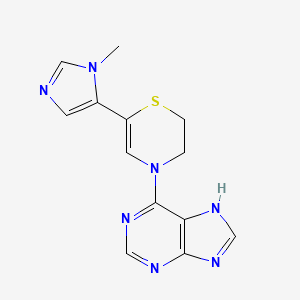
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
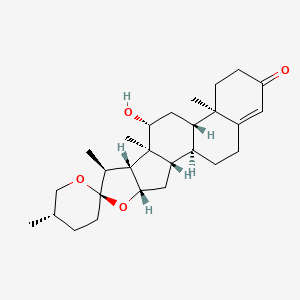
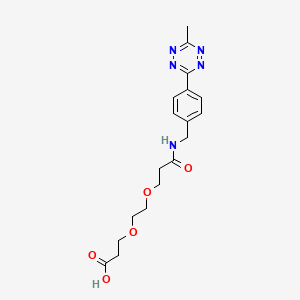
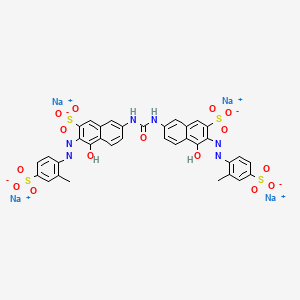
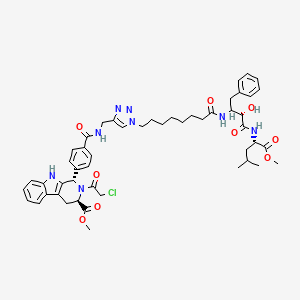

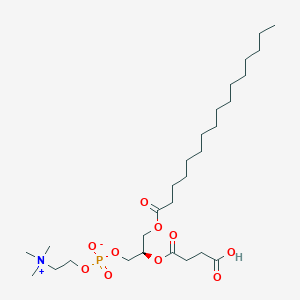
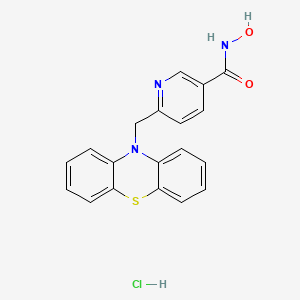
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
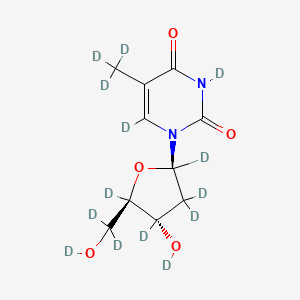
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
